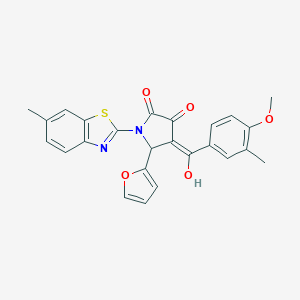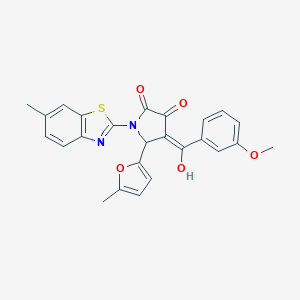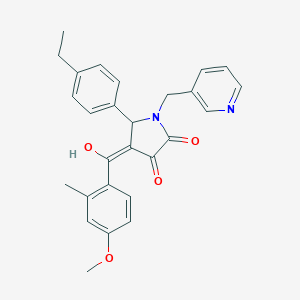
N-(4-chlorophenyl)-2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide, commonly known as CPOA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOA is a small molecule that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
The mechanism of action of CPOA is not fully understood, but it is believed to act as an inhibitor of specific enzymes and receptors in the body. CPOA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. CPOA has also been found to bind to specific receptors in the body, including the cannabinoid receptors, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
CPOA has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to decrease pain sensitivity. CPOA has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPOA in lab experiments is its high purity, which allows for accurate and reproducible results. CPOA is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using CPOA is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CPOA. One area of interest is the development of new drugs based on CPOA for pain management and inflammation. Another area of interest is the use of CPOA as a building block for developing new materials with unique properties. Further studies are also needed to fully understand the mechanism of action and biochemical effects of CPOA.
Méthodes De Synthèse
CPOA can be synthesized using different methods, including the reaction of 4-chloroaniline with 4,8-dimethylcoumarin-7-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 4-chloroaniline with 4,8-dimethylcoumarin-7-carbonyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain CPOA with high purity.
Applications De Recherche Scientifique
CPOA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, CPOA has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for developing new drugs for pain management. In drug discovery, CPOA has been used as a lead compound for developing new drugs targeting specific receptors. In material science, CPOA has been used as a building block for developing new materials with unique properties.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide |
|---|---|
Formule moléculaire |
C19H16ClNO4 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C19H16ClNO4/c1-11-9-18(23)25-19-12(2)16(8-7-15(11)19)24-10-17(22)21-14-5-3-13(20)4-6-14/h3-9H,10H2,1-2H3,(H,21,22) |
Clé InChI |
XMSQWHMILZULMO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B266804.png)

![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)




